N-(2-fluorobenzyl)butan-2-amine CAS number lookup
N-(2-fluorobenzyl)butan-2-amine CAS number lookup
An In-Depth Technical Guide to N-(2-fluorobenzyl)butan-2-amine
A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of N-(2-fluorobenzyl)butan-2-amine, a substituted N-benzylamine of significant interest in medicinal chemistry and drug discovery. While a specific CAS number for this compound is not publicly cataloged, indicating its status as a novel or specialized research chemical, this guide offers a complete workflow for its synthesis, purification, and characterization. We will delve into the mechanistic underpinnings of the chosen synthetic route, reductive amination, and provide detailed, field-proven protocols. Furthermore, this document outlines state-of-the-art analytical techniques for structural verification and purity assessment, crucial for ensuring the integrity of downstream applications. The guide is designed to empower researchers to confidently synthesize and utilize this and similar compounds in their discovery pipelines.
Table of Contents
-
Introduction: The Significance of N-Benzylamines in Modern Drug Discovery
-
Physicochemical Properties of N-(2-fluorobenzyl)butan-2-amine
-
Synthesis of N-(2-fluorobenzyl)butan-2-amine via Reductive Amination
-
3.1. Mechanistic Rationale for Reductive Amination
-
3.2. Detailed Experimental Protocol
-
-
Purification of N-(2-fluorobenzyl)butan-2-amine
-
4.1. Protocol for Flash Column Chromatography
-
-
Analytical Characterization
-
5.1. Gas Chromatography-Mass Spectrometry (GC-MS)
-
5.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
-
Potential Applications and Future Directions
-
References
Introduction: The Significance of N-Benzylamines in Modern Drug Discovery
The N-benzylamine scaffold is a privileged structural motif in medicinal chemistry, serving as a cornerstone for a diverse array of therapeutic agents.[1] Its derivatives have demonstrated a broad spectrum of biological activities, including antifungal, antibacterial, and antiviral properties.[1] Notably, α-methylated N-benzylamines have been identified as monoamine oxidase inhibitors (MAOIs), a class of drugs effective in treating depression and neurodegenerative diseases.[2] The versatility of the N-benzylamine core allows for facile chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This adaptability makes them invaluable as intermediates in the synthesis of complex active pharmaceutical ingredients (APIs).[1][3]
N-(2-fluorobenzyl)butan-2-amine incorporates several key features that make it a compelling target for synthesis and investigation. The fluorine substitution on the benzyl ring can significantly modulate the compound's metabolic stability and binding affinity to biological targets. The butan-2-amine moiety introduces a chiral center, offering the potential for stereospecific interactions with enzymes and receptors. This guide provides a comprehensive roadmap for the synthesis and characterization of this promising molecule, enabling its exploration in various research and development contexts.
Physicochemical Properties of N-(2-fluorobenzyl)butan-2-amine
| Property | Predicted Value | Notes and Considerations |
| Molecular Formula | C₁₁H₁₆FN | |
| Molecular Weight | 181.25 g/mol | |
| Appearance | Colorless to pale yellow oil | Based on similar N-benzylamines. |
| Boiling Point | ~220-240 °C (at 760 mmHg) | Estimated based on similar structures.[4] |
| Solubility | Soluble in most organic solvents (e.g., methanol, ethanol, dichloromethane, ethyl acetate). Sparingly soluble in water. | The amine group provides some water solubility, but the aromatic and alkyl components dominate. |
| pKa (of the conjugate acid) | ~9.5 - 10.5 | Typical for secondary amines. |
Synthesis of N-(2-fluorobenzyl)butan-2-amine via Reductive Amination
Mechanistic Rationale for Reductive Amination
Reductive amination is a highly efficient and versatile method for the formation of carbon-nitrogen bonds, making it a cornerstone of modern amine synthesis.[5][6] This one-pot reaction combines the formation of an imine or iminium ion from a carbonyl compound and an amine with its subsequent reduction to the target amine. This approach offers significant advantages over direct alkylation of amines, which often suffers from over-alkylation, leading to mixtures of primary, secondary, and tertiary amines.[5]
The reaction proceeds in two key steps:
-
Imine/Iminium Ion Formation: 2-Fluorobenzaldehyde reacts with butan-2-amine in a condensation reaction to form a hemiaminal intermediate. Under mildly acidic conditions, the hemiaminal readily dehydrates to form a protonated imine (iminium ion).
-
Reduction: A reducing agent, present in the reaction mixture, selectively reduces the C=N double bond of the iminium ion to yield the final secondary amine.
A critical aspect of successful reductive amination is the choice of the reducing agent. The ideal reagent should be capable of reducing the iminium ion but not the starting aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for this purpose due to its mild nature and tolerance of a wide range of functional groups.[6]
Caption: Workflow for the synthesis of N-(2-fluorobenzyl)butan-2-amine.
Detailed Experimental Protocol
Materials:
-
2-Fluorobenzaldehyde (98% purity)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (97% purity)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-fluorobenzaldehyde (1.0 eq).
-
Dissolve the aldehyde in anhydrous dichloromethane (approximately 10 mL per mmol of aldehyde).
-
Add butan-2-amine (1.1 eq) to the solution and stir the mixture at room temperature for 30 minutes. The initial formation of the imine may be observed.
-
In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. Caution: The addition may cause some effervescence.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and add more DCM if necessary to ensure clear phase separation.
-
Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Purification of N-(2-fluorobenzyl)butan-2-amine
The crude product obtained from the synthesis will likely contain unreacted starting materials and byproducts. Flash column chromatography is a standard and effective method for purifying the target amine.
Protocol for Flash Column Chromatography
Materials:
-
Silica gel (for column chromatography)
-
Hexanes (or heptanes)
-
Ethyl acetate
-
Triethylamine (Et₃N) - to be added to the eluent to prevent protonation of the amine on the silica gel.
-
Glass column
-
Fraction collector or test tubes
Procedure:
-
Prepare the column by packing silica gel in a suitable solvent system (e.g., 95:5 hexanes:ethyl acetate).
-
Prepare the eluent. A common starting point for N-benzylamines is a gradient of ethyl acetate in hexanes (e.g., 0% to 20% ethyl acetate). It is highly recommended to add a small amount of triethylamine (e.g., 0.5-1%) to the eluent to prevent the amine from streaking on the column.
-
Dissolve the crude product in a minimal amount of the initial eluent or DCM.
-
Carefully load the sample onto the top of the silica gel column.
-
Elute the column with the prepared solvent system, gradually increasing the polarity if necessary.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified N-(2-fluorobenzyl)butan-2-amine.
Analytical Characterization
Rigorous analytical characterization is paramount to confirm the identity and purity of the synthesized N-(2-fluorobenzyl)butan-2-amine.
Caption: Analytical workflow for compound verification.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for assessing the purity of the sample and confirming its molecular weight.
-
Expected Outcome: A single major peak in the gas chromatogram, corresponding to the retention time of the product. The mass spectrum should show a molecular ion peak (M⁺) at m/z = 181.25, corresponding to the molecular weight of the compound. Characteristic fragmentation patterns, such as the loss of an ethyl group or the formation of a tropylium-like ion from the benzyl moiety, would further support the structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical structure of the molecule. For N-(2-fluorobenzyl)butan-2-amine, ¹H, ¹³C, and ¹⁹F NMR spectra should be acquired.
-
¹H NMR: The spectrum will show distinct signals for the aromatic protons, the benzylic protons (CH₂), the methine proton of the butan-2-amine moiety (CH), the methylene protons of the ethyl group (CH₂), and the two methyl groups (CH₃). The integration of these signals will correspond to the number of protons in each environment.
-
¹³C NMR: The spectrum will show the expected number of carbon signals, including those for the aromatic ring, the benzylic carbon, and the carbons of the butan-2-amine group.
-
¹⁹F NMR: A single resonance is expected for the fluorine atom on the aromatic ring. The coupling of this fluorine to adjacent protons will be observable in the ¹H NMR spectrum.
Potential Applications and Future Directions
N-(2-fluorobenzyl)butan-2-amine, as a novel chemical entity, holds potential in several areas of research and development:
-
Medicinal Chemistry: It can serve as a scaffold for the synthesis of more complex molecules with potential therapeutic activities. Its structural similarity to known MAO inhibitors suggests it could be a starting point for developing new central nervous system (CNS) active compounds.[2][9]
-
Agrochemicals: N-benzylamines are also utilized in the development of herbicides, insecticides, and fungicides.
-
Materials Science: Derivatives of benzylamine can be incorporated into polymers to modify their properties, such as thermal stability and conductivity.[1]
Future research should focus on the biological evaluation of N-(2-fluorobenzyl)butan-2-amine and its derivatives. Enantioselective synthesis or chiral separation of the two enantiomers would be a critical next step to investigate any stereospecific biological activity.
References
- Direct Amidation of Tertiary N-Benzylamines. Organic Letters.
- N-BENZYLAMINE.
- Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine- sulfonamide derivatives as selective MAO-B inhibitors. AVESİS.
- Comprehensive Analysis of Benzylamine: Properties, Applic
- Benzylamine. Wikipedia.
- Reductive Amination, and How It Works. Master Organic Chemistry.
- Reductive amination in case of secondary amines. Chemistry Stack Exchange.
- n-Butylamine. Wikipedia.
- BUTAN-2-AMINE | CAS 13250-12-9.
- N-(pyridin-3-ylmethyl)butan-2-amine Properties. CompTox Chemicals Dashboard.
Sources
- 1. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 2. Benzylamine - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CompTox Chemicals Dashboard [comptox.epa.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. n-Butylamine - Wikipedia [en.wikipedia.org]
- 8. BUTAN-2-AMINE | CAS 13250-12-9 [matrix-fine-chemicals.com]
- 9. abis-files.ogu.edu.tr [abis-files.ogu.edu.tr]
